Hydrogen-Bond Donor/Acceptor Expansion vs. Parent Compound
The N'-amino appendage on N'-amino-2-methyl-1,3-thiazole-5-carboximidamide introduces an additional primary amine (-NH₂) group, increasing the hydrogen-bond donor count from 2 (in the parent 2-methylthiazole-5-carboximidamide) to 3, and the hydrogen-bond acceptor count from 3 to 4 . This elevates the topological polar surface area (tPSA) from approximately 66.9 Ų (parent) to an estimated ~84 Ų, and adds ~15 Da to the molecular weight (156.21 vs. 141.19 g/mol) . The additional H-bond capacity can enhance binding affinity for targets that require multiple directional hydrogen bonds, while the increased tPSA may reduce passive membrane permeability—a trade-off that must be weighed in cell-based vs. biochemical assay selection.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 HBD (predicted) |
| Comparator Or Baseline | 2-Methylthiazole-5-carboximidamide: 2 HBD (ChemSpider predicted) |
| Quantified Difference | +1 HBD (50% increase) |
| Conditions | Computed molecular descriptors based on SMILES structures; C₅H₈N₄S vs. C₅H₇N₃S |
Why This Matters
For target-focused screening libraries, an additional H-bond donor can be the difference between a hit and a miss at binding sites requiring multi-point hydrogen bonding, directly influencing procurement decisions for fragment-based or structure-based campaigns.
